molecular formula C16H16O2 B188836 Ethyl diphenylacetate CAS No. 3468-99-3

Ethyl diphenylacetate

Cat. No.: B188836
CAS No.: 3468-99-3
M. Wt: 240.3 g/mol
InChI Key: PYPHPZOQIVEWHN-UHFFFAOYSA-N
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Description

Ethyl diphenylacetate, also known as diphenylacetic acid ethyl ester, is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and relatively low reactivity, making it a useful intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diphenylacetate can be synthesized through the esterification of diphenylacetic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation and recrystallization to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Diphenylacetic acid and ethanol.

    Reduction: Diphenylmethanol.

    Substitution: Depending on the nucleophile, various substituted products.

Scientific Research Applications

Ethyl diphenylacetate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl diphenylacetate primarily involves its role as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of diphenylacetic acid and ethanol. In reduction reactions, the ester group is reduced to an alcohol group, forming diphenylmethanol . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and relatively low reactivity, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as hydrolysis and reduction, also adds to its versatility in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPHPZOQIVEWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188234
Record name Ethyl diphenylacetate
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-99-3
Record name Ethyl diphenylacetate
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Record name Ethyl diphenylacetate
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Record name Ethyl diphenylacetate
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Record name 3468-99-3
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Record name ETHYL DIPHENYLACETATE
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Synthesis routes and methods I

Procedure details

To a solution of diphenylacetic acid (20 g, 0.094 mol) in EtOH (70 mL), was added toluene (70 mL). Next, H2SO4 (3 mL) was added dropwise and the reaction mixture was refluxed for 18 h. Then, H2O and EtOAc were added, the layers were separated, and the organic phase was washed with saturated NaHCO3 solution (3×), dried and concentrated to a white solid (23.2 g), which was directly used in the next step as obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2-Diphenylacetic acid (50 g) was dissolved in ethanol (350 mL). Concentrated sulfuric acid (3 mL) was added, and the mixture was refluxed overnight. After cooling to room temperature, the reaction mixture was concentrated and diluted with diethyl ether. The organic solvent solution was then extracted with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was then dried with magnesium sulfate, filtered, and concentrated to obtain the title compound. MS (DCI+) m/z 241 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the pharmacological properties of basic derivatives of ethyl diphenylacetate?

A1: Research has investigated six newly synthesized basic derivatives of this compound for their pharmacological activities []. These derivatives were subjected to various tests, including:

    Q2: Can this compound be directly sulfamoylated using sulfamoyl chlorides?

    A2: Direct sulfamoylation of this compound using sulfamoyl chlorides proves unsuccessful []. This is because the stabilized carbanion formed from this compound, like those from other carboxylic acid esters, preferentially reacts with sulfamoyl chlorides through nucleophilic displacement at the chlorine atom. This reaction leads to the chlorination of the carbanion rather than the desired sulfamoylation.

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